2-(3-Chloro-2-methylphenyl)phenol
Description
2-(3-Chloro-2-methylphenyl)phenol is a chlorinated phenolic compound characterized by a phenolic ring substituted with a 3-chloro-2-methylphenyl group. Phenolic compounds with chloro and methyl substituents are known for their antimicrobial activity, membrane-disrupting mechanisms, and applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSMIRSLJNINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683505 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-84-0 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(3-Chloro-2-methylphenyl)phenol typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chloro-2-methylphenyl)phenol
- Molecular Formula : C₁₃H₁₁ClO
- Molar Mass : 218.68 g/mol
- Key Features: Substitution pattern differs (chloro and methyl groups at 3- and 2-positions on the phenyl ring attached to the phenol para position). Exhibits antimicrobial activity by disrupting microbial cell membranes, leading to cell lysis . Potential applications in hygiene products and polymer synthesis due to its stability and reactivity .
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol
- Molecular Formula : C₁₂H₁₇ClO
- Molar Mass : 212.71 g/mol
- Key Differences: Contains a tertiary alcohol group instead of a phenol, altering its reactivity and solubility. Likely used as an intermediate in organic synthesis (e.g., Friedel-Crafts or Grignard reactions) rather than direct antimicrobial applications .
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
- Molecular Formula: C₁₅H₁₆ClNO₂
- Molar Mass : 277.75 g/mol
- Key Differences: Additional methoxy (-OCH₃) and amino (-NH-) groups enhance hydrogen-bonding capacity and solubility. Exhibits anti-inflammatory and antimicrobial activity, likely targeting enzymes like cyclooxygenases .
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol
- Molecular Formula: C₁₄H₁₂ClNO
- Key Differences: Contains an iminomethyl (-CH=N-) linker instead of a direct phenyl-phenol bond. Structural planarity (dihedral angle: ~39.8°) facilitates interactions with biological macromolecules like DNA .
Structural and Functional Analysis
Table 1: Comparative Properties of 2-(3-Chloro-2-methylphenyl)phenol and Analogs
*Estimated based on structural similarity to 4-(3-Chloro-2-methylphenyl)phenol.
Key Research Findings
Substituent Position Effects: The position of chloro and methyl groups significantly impacts bioactivity. For example, para-substituted phenol derivatives (e.g., 4-(3-Chloro-2-methylphenyl)phenol) exhibit stronger antimicrobial effects than ortho-substituted analogs due to enhanced membrane interaction .
Functional Group Influence: Methoxy groups improve solubility and binding to biological targets, as seen in 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol . Amino groups enable covalent interactions with cysteine residues in proteins, altering enzyme activity .
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